N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide
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Description
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide, also known as TAK-715, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyridine derivatives, such as the one , play a crucial role in medicinal chemistry. They are building blocks for various drug molecules. Amides, which are common functional groups, can be easily synthesized and have remarkable applications. Some notable areas include:
Anti-microbial Activity: Amide compounds have demonstrated in vitro anti-microbial properties. Researchers have explored their potential as antibacterial inhibitors of tRNA synthesis and antagonists for angiotensin II receptors .
Anti-Inflammatory Activity: Amides have been investigated for their in vivo anti-inflammatory effects. Their role in managing conditions like Alzheimer’s disease has also been explored .
Antiviral Properties
The compound 2,5-dimethyl-N-[(2-(benzyl)thio]ethyl)furan-3-carboxamide has demonstrated micromolar potency against the H5N1 virus. Further research could explore similar antiviral applications for our compound .
Thiophene-Based Analogues
Thiophene derivatives have fascinated scientists due to their potential as biologically active compounds. They play a vital role in medicinal chemistry, offering a variety of biological effects. Our compound’s thiophene moiety may contribute to its pharmacological properties .
Computational Studies and Molecular Docking
Density functional theory (DFT) calculations provide insights into the global reactivity and charge transfer properties of the compound. Additionally, molecular docking studies can help understand its binding interactions with specific molecular targets, such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .
Material Science and Crystallography
The crystal structure of the compound has been elucidated using single crystal X-ray diffraction. Techniques like Hirshfeld surface analysis (HSA) reveal intermolecular hydrogen bonding interactions. The compound’s electronic properties, including frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), can be explored .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S3/c24-30(25,22-9-5-15-29-22)21(20-8-4-14-28-20)16-23-31(26,27)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15,21,23H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUOVAWIHKQLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide |
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